molecular formula C18H15NO4 B052574 Aristolactam BIII CAS No. 53948-10-0

Aristolactam BIII

Cat. No. B052574
CAS RN: 53948-10-0
M. Wt: 309.3 g/mol
InChI Key: OQKGOEOSXXHWFQ-UHFFFAOYSA-N
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Description

Aristolactam BIII is a natural product found in Piper arborescens, Piper caninum, and other organisms . It has been identified as a novel DYRK1A inhibitor . It possesses anti-platelet aggregation activity in vitro and shows significant cytotoxic activity against P-388, HT-29, and A549 cell lines .


Synthesis Analysis

A series of natural aristolactams and their analogues have been prepared and evaluated for antitumor activity against human cancer cells, including multi-drug resistant cell lines .


Molecular Structure Analysis

The molecular formula of Aristolactam BIII is C18H15NO4 . The structure of Aristolactam BIII and its interaction with Lys188 of DYRK1A is essential to its DYRK1A inhibitory effect .


Chemical Reactions Analysis

Aristolactam BIII potently inhibited the kinase activity of DYRK1A in vitro (IC = 9.67 nM) and effectively suppressed DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells .


Physical And Chemical Properties Analysis

The molecular weight of Aristolactam BIII is 309.3 g/mol . Other physical and chemical properties are not available from the search results.

Scientific Research Applications

DYRK1A Inhibition

Aristolactam BIII has been identified as a naturally derived inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A is a significant pathogenic factor in Down syndrome (DS), wherein DYRK1A is overexpressed by 1.5-fold because of trisomy of human chromosome 21 . Aristolactam BIII has shown potential in rescuing Down syndrome-related phenotypes .

Treatment of Neurological Disorders

Aristolactam BIII has shown potential in treating neurological disorders. It has been found to rescue the proliferative defects of DYRK1A transgenic mouse-derived fibroblasts and neurological defects of DS-like Drosophila models .

Tau Hyperphosphorylation Suppression

Oral administration of Aristolactam BIII has been found to acutely suppress Tau hyperphosphorylation in the brain of DYRK1A transgenic mice . This suggests potential applications in the treatment of neurodegenerative diseases where Tau hyperphosphorylation is a significant factor.

CDK1/Cyclin B Inhibition

In a systematic in vitro evaluation of 2,500 plant extracts, Aristolactam BIII was found to show submicromolar IC50 values on DYRK1A and also inhibit CDK1/Cyclin B . CDK1/Cyclin B plays a crucial role in cell cycle regulation, and its inhibition can have implications in cancer treatment .

Potential Role in Cancer Treatment

Given its inhibitory effects on DYRK1A and CDK1/Cyclin B, Aristolactam BIII could potentially be used in cancer treatment. Both these kinases are implicated in several human diseases such as cancer .

Natural Product Derived from Herbal Plants

Aristolactam BIII is a natural product derived from herbal plants . This suggests potential applications in the field of natural medicine and drug discovery.

Safety and Hazards

Aristolactam BIII should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

4,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-21-10-5-4-9-6-13-15-12(18(20)19-13)8-14(22-2)17(23-3)16(15)11(9)7-10/h4-8H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKGOEOSXXHWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=CC(=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristolactam BIII

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of Aristolactam BIII?

A1: Aristolactam BIII has shown promising biological activity, particularly as a DYRK1A inhibitor []. This inhibition has been linked to the rescue of Down syndrome-related phenotypes in research studies []. Additionally, Aristolactam BIII has demonstrated cytotoxic activity against several cancer cell lines, including P-388, HT-29, and A549 [].

Q2: Where is Aristolactam BIII naturally found?

A2: Aristolactam BIII has been isolated from various plant species, including Ottonia anisum [], Piper arborescens [], and Fissistigma balansae []. These plants belong to the Piperaceae family, known for its diverse chemical constituents and medicinal properties.

Q3: Are there any synthetic routes available for producing Aristolactam BIII?

A3: While the provided research papers do not delve into the specific synthesis of Aristolactam BIII, they highlight a general approach for synthesizing phenanthrene lactams, including other aristolactams []. This method employs a one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction using isoindolin-1-one and 2-formylphenylboronic acid []. Adapting this method for Aristolactam BIII synthesis could be an area of further exploration.

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